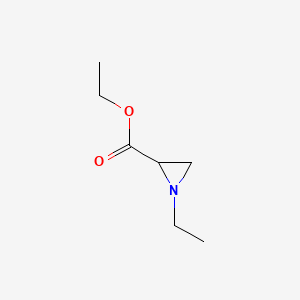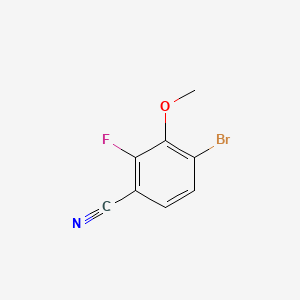
5,7,4'-Trihydroxy-3,6-diMethoxy-3'-prenylflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone is a flavonoid compound characterized by its unique structure, which includes three hydroxyl groups, two methoxy groups, and a prenyl group. This compound is derived from natural sources, particularly from the herbs of Dodonaea viscosa . It is known for its yellow powder form and has a molecular formula of C22H22O7 with a molecular weight of 398.4 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone typically involves the prenylation of a flavonoid skeletonThe final step involves the prenylation reaction, where a prenyl group is added to the flavonoid core under specific conditions, such as the presence of a base and a prenyl donor .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various bases and acids for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone. These derivatives often exhibit different biological activities and properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of other flavonoid derivatives.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Wirkmechanismus
The mechanism of action of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone involves its interaction with various molecular targets and pathways. The prenyl group enhances its lipid solubility and affinity for cell membranes, facilitating its absorption and bioavailability. The compound exerts its effects through multiple pathways, including the modulation of oxidative stress, inhibition of inflammatory mediators, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone: Similar structure with an additional prenyl group, exhibiting enhanced biological activities.
5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone: Known for its potent anticancer properties.
5,6,4’-Trihydroxy-3,7-dimethoxyflavone: Another flavonoid with similar hydroxyl and methoxy groups but differing in the position of these groups.
Uniqueness
5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone is unique due to its specific combination of hydroxyl, methoxy, and prenyl groups, which contribute to its distinct biological activities and potential therapeutic applications. Its structural features enhance its bioavailability and interaction with molecular targets, making it a valuable compound for scientific research and potential therapeutic use .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-11(2)5-6-12-9-13(7-8-14(12)23)20-22(28-4)19(26)17-16(29-20)10-15(24)21(27-3)18(17)25/h5,7-10,23-25H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXCTBPUBORURW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B592739.png)



![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)
![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)


